4-(Trifluoromethyl)azepan-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVRWLXSOJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Trifluoromethyl)azepan-4-ol hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a seven-membered azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 219.63 g/mol. The trifluoromethyl group enhances the compound's reactivity and influences its electronic properties, making it an interesting subject for pharmaceutical research.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially providing neuroprotective effects against various neurological disorders.
- Anticancer Activity : The compound has shown significant antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate neurotransmitter systems and may interact with specific molecular targets involved in cancer cell proliferation .
Neuroprotective Effects
Studies have highlighted the compound's ability to protect neuronal cells from damage. For instance, in vitro experiments demonstrated that it could modulate levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining neuronal health.
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
These findings indicate that the compound selectively inhibits cancer cell growth while sparing non-cancerous cells .
Study 1: Neuroprotective Effects
In a study conducted on rat models, administration of this compound resulted in significant reductions in neuronal apoptosis following induced neurotoxic conditions. The study reported enhanced survival rates of neuronal cells and improved behavioral outcomes in treated subjects compared to controls.
Study 2: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with flow cytometry analyses revealing that it induced apoptosis through activation of caspase pathways .
Scientific Research Applications
Biological Activities
Research indicates that 4-(trifluoromethyl)azepan-4-ol hydrochloride exhibits notable biological activity, particularly as a potential pharmaceutical agent. Key areas of study include:
- Interactions with Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with receptors involved in central nervous system disorders, although detailed pharmacological profiling is still needed.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, indicating potential applications in treating infections.
Case Study 1: Central Nervous System Disorders
A study investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound could modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.
| Activity Type | Observations | References |
|---|---|---|
| Neurotransmitter Interaction | Modulation of receptor activity | |
| Antimicrobial Activity | Significant efficacy against bacterial strains | |
| Pharmacological Profiling | Ongoing studies required for detailed understanding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepane vs. Piperidine Derivatives
4-(Trifluoromethyl)piperidin-4-ol Hydrochloride (CAS 1951439-16-9)
- Structure : Six-membered piperidine ring with -CF₃ and -OH at the 4-position.
- Key Differences : Smaller ring size reduces conformational flexibility compared to azepane. This impacts binding affinity in biological targets and solubility.
- Similarity Score : 0.97 (high structural overlap) .
3-Methyl-4-(trifluoromethyl)piperidin-4-ol Hydrochloride (CAS 1638764-95-0)
Fluorinated Azepane Derivatives
5-Fluoro-4-(trifluoromethyl)azepan-4-ol Hydrochloride (CAS 1823245-41-5)
Smaller Heterocyclic Analogues
3-(Trifluoromethyl)azetidine Hydrochloride (CAS 1221272-90-7)
- Structure : Four-membered azetidine ring with -CF₃.
- Key Differences: Higher ring strain and reduced stability compared to azepane. Limited applications due to synthetic challenges .
Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS 2140264-93-1)
Data Table: Structural and Functional Comparison
*CAS discrepancy: Some sources list 1638764-95-0 for this compound, which conflicts with other entries .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(trifluoromethyl)azepan-4-ol hydrochloride typically follows a multi-step approach:
- Introduction of the trifluoromethyl group onto the azepane ring or its precursor.
- Formation of the azepane ring with the trifluoromethyl substituent at the 4-position.
- Hydroxylation at the 4-position of the azepane ring.
- Conversion to the hydrochloride salt to improve stability and handling.
This process often involves careful selection of solvents, catalysts, and reaction temperatures to optimize yield and minimize side reactions.
Detailed Preparation Methods
Reduction of Azepanone Derivatives
A common preparative route involves the reduction of azepanone or trifluoromethyl-substituted azepanone intermediates:
- Starting material: Azepanone or 4-(trifluoromethyl)azepanone.
- Reducing agents: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane, or acetonitrile.
- Conditions: Hydrogenation is typically conducted under mild pressure and temperature; chemical reductions may require heating.
- Outcome: Formation of azepan-4-ol or 4-(trifluoromethyl)azepan-4-ol.
- Final step: Treatment with hydrochloric acid to form the hydrochloride salt.
This method is scalable for industrial production, offering high purity (>98%) and yield.
Multi-Step Synthesis via Ring Closure
An alternative approach involves ring closure reactions starting from suitable amine and haloalkyl precursors:
- Step 1: Preparation of bis(2-chloroethyl)amine derivatives by reaction of diethanolamine with sulfur oxychloride under controlled heating (35–70 °C).
- Step 2: Ring closure with 4-(trifluoromethyl)aniline or related intermediates in aprotic solvents such as propyl carbinol or diethylene glycol monomethyl ether at elevated temperatures (100–180 °C).
- Step 3: Neutralization and purification steps, including filtration and distillation, to isolate 4-(trifluoromethyl)azepane intermediates.
- Step 4: Hydroxylation and conversion to hydrochloride salt.
Yields reported in patent literature for related trifluoromethyl piperazine derivatives (structurally similar heterocycles) range from 56% to 75%, with purities exceeding 99% after purification.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Reduction of azepanone | Pd or Pt catalyst, H2 | Ethanol, Methanol | Room temp to mild heat | Catalytic hydrogenation preferred for scalability |
| Chemical reduction | NaBH4, LiAlH4 | Methanol, Ethanol | 0–50 °C | Requires careful quenching to avoid side reactions |
| Ring closure | Bis(2-chloroethyl)amine, 4-(trifluoromethyl)aniline | Propyl carbinol, diethylene glycol monomethyl ether | 100–180 °C | Reflux conditions improve cyclization efficiency |
| Hydrochloride salt formation | HCl | Solvent or neat | Ambient to mild heat | Enhances compound stability and crystallinity |
Research Findings and Analytical Data
- Purity: Commercial preparations of this compound achieve >98% purity by chromatographic methods, essential for research and pharmaceutical applications.
- Yield: Industrial hydrogenation methods yield high amounts of product with minimal impurities.
- Solvent Effects: Use of aprotic solvents like dichloromethane or acetonitrile at low temperatures minimizes side reactions during trifluoromethyl group introduction and ring closure.
- Catalyst Selection: Palladium and platinum catalysts provide efficient hydrogenation with high selectivity toward the alcohol formation.
- Purification: Distillation and recrystallization from appropriate solvents yield the hydrochloride salt as a stable, off-white powder suitable for further synthetic use or biological testing.
Summary Table: Preparation Routes Comparison
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Catalytic hydrogenation of azepanone | Hydrogenation → HCl salt formation | High yield, scalable, high purity | Requires precious metal catalysts |
| Chemical reduction with NaBH4 or LiAlH4 | Reduction → HCl salt formation | Mild conditions, accessible reagents | Potential side reactions, lower scalability |
| Multi-step ring closure from bis(2-chloroethyl)amine | Ring closure → hydroxylation → salt formation | Versatile for trifluoromethyl introduction | Multi-step, higher temperature, longer reaction times |
Q & A
What synthetic strategies are effective for preparing 4-(Trifluoromethyl)azepan-4-ol hydrochloride, and how can stereochemical control be achieved?
Basic:
The synthesis of trifluoromethylated azepanes typically involves cyclization of appropriately substituted precursors. Key steps include:
- Nucleophilic substitution : Introduce the trifluoromethyl group via electrophilic trifluoromethylation reagents (e.g., TMSCF₃) .
- Ring expansion : Convert pyrrolidine or piperidine intermediates to azepanes using ketone or aldehyde-mediated ring expansion .
- Hydrochloride formation : Treat the free base with HCl in anhydrous solvents like diethyl ether to precipitate the hydrochloride salt .
Advanced:
For enantioselective synthesis:
- Use chiral auxiliaries or catalysts during cyclization. For example, enantiopure pyrrolidine derivatives in (e.g., methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) employ asymmetric hydrogenation or enzymatic resolution .
- Chiral HPLC (e.g., using amylose-based columns) can separate enantiomers post-synthesis .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic:
- NMR spectroscopy : ¹⁹F NMR confirms trifluoromethyl group presence (δ ~ -60 to -70 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]⁺ ions) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity; methods from impurity analysis in (e.g., C18 columns, acetonitrile/water gradients) are applicable .
Advanced:
- LC-MS/MS : Quantifies trace impurities (e.g., 4-(Trifluoromethyl)aniline hydrochloride, a common byproduct) .
- X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced:
- Impurity profiling : Use HPLC to detect and quantify side products (e.g., dehydrohalogenation byproducts) that may skew bioactivity results .
- Enantiomer-specific assays : Test isolated enantiomers separately, as seen in for Fluoxetine hydrochloride, where (S)-enantiomers dominate SSRI activity .
- Metabolite screening : Identify active metabolites via in vitro liver microsome assays to clarify discrepancies between in vitro and in vivo data .
What strategies are effective for assessing the compound’s stability under varying pH conditions?
Basic:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 37°C. Monitor degradation via HPLC at 24, 48, and 72 hours .
- Stability-indicating assays : Use methods validated per ICH guidelines to separate degradation products (e.g., hydrolyzed azepane rings) .
Advanced:
- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) under different pH conditions using Arrhenius equations .
- Solid-state stability : Perform thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity and thermal decomposition .
How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?
Advanced:
- Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in Fluoxetine hydrochloride ( ) .
- In vitro assays : Compare metabolic clearance in hepatocyte incubations with non-fluorinated analogs using LC-MS/MS .
- LogP modulation : The lipophilic CF₃ group enhances blood-brain barrier penetration, as seen in neuroactive compounds like Fluoxetine .
What are the key considerations in designing pharmacological assays to evaluate this compound’s activity?
Basic:
- Target selection : Prioritize receptors/enzymes with structural homology to known trifluoromethyl-targeting drugs (e.g., serotonin transporters for SSRI-like activity) .
- In vitro binding assays : Use radioligand displacement (e.g., [³H]-citalopram for serotonin transporter affinity) .
Advanced:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
